3-Fluoro-4-methanesulfonamidobenzamide
Overview
Description
3-Fluoro-4-methanesulfonamidobenzamide is a chemical compound with the CAS Number: 1820605-06-8 and a linear formula of C8H9FN2O3S . It has a molecular weight of 232.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9FN2O3S/c1-15(13,14)11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) .Scientific Research Applications
DNA Damage and Repair
3-Fluoro-4-methanesulfonamidobenzamide, through its close relation to 3-aminobenzamide, shows potential applications in the study of DNA damage and repair mechanisms. For instance, research by (Lubet et al., 1984) demonstrated how 3-aminobenzamide can alter the toxic and transforming effects of certain substances in cells, highlighting its relevance in understanding DNA repair. Similarly, (Cleaver et al., 1985) discussed the role of 3-aminobenzamide as an inhibitor in poly(ADP-ribose) synthesis, which is crucial for understanding the regulatory role of this polymer in DNA repair processes.
Material Synthesis and Characterization
Another application of this compound-related compounds is in material science, particularly in the synthesis and characterization of polyamides and other polymers. (Guangming et al., 2016) investigated the synthesis of new difluorobenzamide monomers, highlighting their excellent thermal properties and potential for various industrial applications.
Organic Chemistry and Fluorine Chemistry
In organic chemistry, particularly in the field of fluorine chemistry, this compound-related compounds are used. For example, (Thomoson & Dolbier, 2013) discussed the use of fluoroform as a source in the synthesis of various fluorinated compounds. Additionally, (Xue et al., 2015) explored the use of fluorinated compounds in the construction of metal-organic frameworks, which have significant applications in gas/vapor separations.
Environmental Monitoring
Compounds related to this compound are also employed in environmental monitoring. (Toda et al., 2014) developed a micro gas analysis system for detecting trace levels of methanethiol, an odorous compound, demonstrating the importance of these compounds in sensitive environmental monitoring technologies.
Pharmaceutical Research
Finally, in pharmaceutical research, the synthesis and evaluation of fluorocholine compounds, which are structurally related to this compound, have shown anti-tumor activities. (Hong, 2001) synthesized fluorocompounds demonstrating their potential as therapeutic agents against cancer.
Properties
IUPAC Name |
3-fluoro-4-(methanesulfonamido)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3S/c1-15(13,14)11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSKNQSSWCUHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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